molecular formula C16H21NO3 B1392536 3-(1-Isobutyrylpiperidin-3-yl)benzoic acid CAS No. 1243020-41-8

3-(1-Isobutyrylpiperidin-3-yl)benzoic acid

Cat. No. B1392536
M. Wt: 275.34 g/mol
InChI Key: KWAMTFCTHYNNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-Isobutyrylpiperidin-3-yl)benzoic acid” is a chemical compound with the molecular formula C16H21NO3 . It is a versatile material used in scientific research. Its unique structure allows for various applications, including drug discovery and synthesis.


Molecular Structure Analysis

The molecular structure of “3-(1-Isobutyrylpiperidin-3-yl)benzoic acid” consists of a benzoic acid moiety attached to a piperidine ring via a carbon-carbon bond . The piperidine ring is further substituted with an isobutyryl group .

Scientific Research Applications

Fluorescence Probes in Biological and Chemical Applications

3-(1-Isobutyrylpiperidin-3-yl)benzoic acid-related compounds, like HPF and APF, have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals and reactive intermediates of peroxidase. This makes them useful tools for studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

Organotin Carboxylates in Crystallography

A series of organotin carboxylates based on amide carboxylic acids have been synthesized and characterized. This includes compounds like 3-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-benzoic acid, demonstrating the potential of such compounds in crystallography and materials science (Xiao et al., 2013).

Lanthanide Complexes in Luminescence Research

Studies on thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to 3-(1-Isobutyrylpiperidin-3-yl)benzoic acid, have been conducted to assess their potential as sensitizers in Eu(III) and Tb(III) luminescence. These compounds have shown promise in enhancing the luminescent properties of lanthanide complexes, which are significant in materials science and photophysical studies (Viswanathan & Bettencourt-Dias, 2006).

Cationic Polymerization Research

Research on living cationic polymerization, using benzoic acid derivatives like 3-(1-Isobutyrylpiperidin-3-yl)benzoic acid, has been conducted. This study is crucial in understanding the polymerization processes of vinyl ethers, which are important in the production of various polymer-based materials (Kamigaito et al., 1992).

Thermodynamics in Pharmaceutical Research

Benzoic acid, a related compound, serves as a model for drug substances in pharmaceutical research. Understanding its thermodynamic phase behavior is essential for process design in drug manufacturing and formulation (Reschke et al., 2016).

Development of RORC2 Inverse Agonists

Research into RORC2, a nuclear hormone receptor, has identified compounds structurally related to 3-(1-Isobutyrylpiperidin-3-yl)benzoic acid as potent and selective inverse agonists. These compounds are significant in the treatment of autoimmune diseases (Schnute et al., 2018).

properties

IUPAC Name

3-[1-(2-methylpropanoyl)piperidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)15(18)17-8-4-7-14(10-17)12-5-3-6-13(9-12)16(19)20/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMTFCTHYNNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Isobutyrylpiperidin-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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